6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a complex organic compound with significant relevance in medicinal chemistry. This compound is classified under the imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure combines an imidazole ring with a thiazole moiety, contributing to its potential therapeutic applications.
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms in their rings. These compounds are often explored for their pharmacological activities due to their ability to interact with biological targets effectively.
The synthesis of 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular formula for 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is . Its structure features:
The molecular weight of this compound is approximately 209.27 g/mol. The InChI key for this compound is provided as a unique identifier for chemical substances, facilitating its search in databases.
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, controlling temperature and solvent can influence product formation and selectivity.
The mechanism of action for compounds like 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde often involves interaction with biological targets such as enzymes or receptors.
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives may inhibit certain enzymes involved in cancer cell proliferation or exhibit antimicrobial activity by disrupting cellular functions.
Relevant safety data sheets should be consulted for handling and storage information.
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is primarily explored for its potential in:
These applications underscore its significance in pharmaceutical research and development aimed at discovering new therapeutic agents.
The imidazo[2,1-b][1,3]thiazole scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic system combining imidazole and thiazole rings. This heterocyclic core first gained prominence with the approval of levamisole in 1966 as an anthelmintic agent, which later revealed immunomodulatory properties useful in adjuvant cancer therapy [1] [4]. The historical trajectory of this scaffold demonstrates a strategic evolution from broad-spectrum antiparasitic agents to targeted anticancer therapeutics. During the 1990s, researchers systematically explored structure-activity relationships (SAR) by introducing diverse substituents at the C-2, C-5, and C-6 positions, leading to compounds with improved binding affinity for kinase targets [3] [7].
Contemporary drug discovery programs have exploited this scaffold's versatility, as evidenced by clinical candidates like BMS-599626 (a pan-HER kinase inhibitor) and VP-1 (a tubulin polymerization inhibitor) [4]. The molecular renaissance of imidazo-thiazoles accelerated around 2010 with the integration of computational drug design and fragment-based approaches, enabling precise targeting of oncogenic kinases and resistance-conferring bacterial enzymes [3] [7]. This evolution reflects a paradigm shift from phenotypic screening to rational structure-based design, positioning the imidazo[2,1-b][1,3]thiazole core as a versatile platform for addressing unmet medical needs.
Table 1: Key Milestones in Imidazo[2,1-b][1,3]thiazole-Based Drug Development
Timeline | Development | Therapeutic Significance |
---|---|---|
1966 | Levamisole approval | First anthelmintic/immunomodulatory agent |
1990s | SAR establishment at C-5/C-6 positions | Optimization of kinase inhibition potency |
2010-2015 | Discovery of VEGFR-2 inhibitors (e.g., 6a-d) | Targeted antiangiogenic agents for solid tumors |
2017-2020 | BRAF^V600E^ inhibitors (e.g., VP-1) | Activity against resistant melanoma phenotypes |
2021-2024 | FAK inhibitors (e.g., 3c) | Suppression of tumor metastasis and invasion |
The strategic decoration of the imidazo[2,1-b][1,3]thiazole core with specific substituents enables precise modulation of its pharmacodynamic and pharmacokinetic profile. The 6-[ethyl(methyl)amino] group exemplifies a rationally designed substituent that enhances target engagement through dual mechanisms:
The 5-carbaldehyde functionality serves as a versatile synthetic handle and a critical pharmacophoric element:
Table 2: Quantum Chemical Descriptors of 6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Molecular Descriptor | Value (DFT/B3LYP/6-31G) | Pharmacological Implication |
---|---|---|
HOMO Energy (eV) | -5.42 | High electron-donating capacity for target binding |
LUMO Energy (eV) | -1.87 | Electrophilic susceptibility for covalent inhibition |
Dipole Moment (Debye) | 4.38 | Optimal polarity for membrane permeability |
Molecular Electrostatic Potential (MEP) | +14.3 kcal/mol at carbonyl | Predicted interaction with aspartate residues |
Polar Surface Area (Ų) | 58.7 | Enhanced blood-brain barrier penetration potential |
The structural versatility of 6-substituted imidazo[2,1-b][1,3]thiazoles enables innovative approaches to combat drug-resistant pathogens and malignancies. In antimicrobial applications, derivatives bearing polar carbaldehyde moieties disrupt biofilm formation through:
In oncology, derivatives featuring the 6-[ethyl(methyl)amino]-5-carbaldehyde motif overcome resistance mechanisms via:
Table 3: Resistance Mechanisms Addressed by Imidazo[2,1-b][1,3]thiazole Derivatives
Resistance Mechanism | Imidazo-Thiazole Derivative | Activity Profile |
---|---|---|
Biofilm Matrix Encapsulation | 3f (Sulfonamide analog) | 82% inhibition of S. epidermidis biofilm at 2 μg/mL |
VEGFR-2 Mutations (T916M) | 13c | IC₅₀ = 6.24 nM (vs. 258 nM for sorafenib) |
BRAF^V600E^ Conformational Escape | VP-1 | 95% tumor growth inhibition in melanoma xenografts |
HDAC7 Overexpression | 3c (Isobenzofuran derivative) | 35.81 μM IC₅₀ against cisplatin-resistant MCF-7 |
Hypoxic Tumor Microenvironment | 3g | 54% comet formation enhancement at 4 Gy radiation |
The strategic incorporation of the 6-[ethyl(methyl)amino] group paired with the 5-carbaldehyde functionality creates a bifunctional pharmacophore capable of simultaneous target engagement and resistance mitigation. This molecular design paradigm represents a significant advancement in overcoming the pharmacological challenges posed by evolving resistance mechanisms in both infectious diseases and oncology.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7